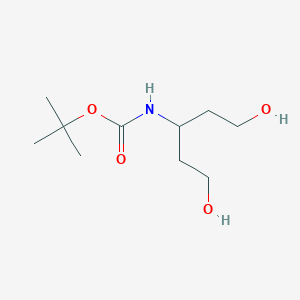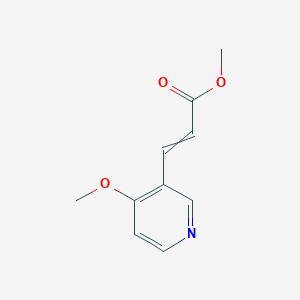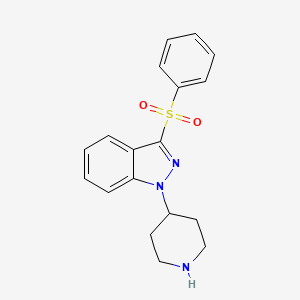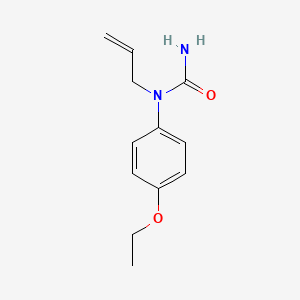
Tert-butyl (1,5-dihydroxypentan-3-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (1,5-dihydroxypentan-3-YL)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1,5-dihydroxypentan-3-YL)carbamate typically involves the reaction of tert-butyl carbamate with a suitable dihydroxypentane derivative. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent . The reaction conditions are generally mild, and the product can be purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (1,5-dihydroxypentan-3-YL)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl groups can yield ketones or aldehydes.
Reduction: Reduction of the carbamate group can produce primary or secondary amines.
Substitution: Substitution reactions can lead to the formation of ethers or esters, depending on the electrophile used.
Applications De Recherche Scientifique
Tert-butyl (1,5-dihydroxypentan-3-YL)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl (1,5-dihydroxypentan-3-YL)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be easily installed and removed under mild conditions, making it a valuable tool in organic synthesis . The molecular targets and pathways involved in its action depend on the specific application and the nature of the molecules it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: A similar compound with a different hydroxyl group arrangement.
tert-Butyl-N-methylcarbamate: Another carbamate derivative used in organic synthesis.
Uniqueness
Tert-butyl (1,5-dihydroxypentan-3-YL)carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbamates. Its dual hydroxyl groups offer additional functionalization possibilities, making it a versatile compound in various synthetic applications.
Propriétés
Formule moléculaire |
C10H21NO4 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
tert-butyl N-(1,5-dihydroxypentan-3-yl)carbamate |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(14)11-8(4-6-12)5-7-13/h8,12-13H,4-7H2,1-3H3,(H,11,14) |
Clé InChI |
JAEJHKVKGYUIGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,9'-(1,3-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12516090.png)
![Rel-tert-butyl (1S,5S,7S)-7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate acetate](/img/structure/B12516094.png)
![3-(4-Ethoxyphenyl)-6-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12516097.png)
![N4-(4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenyl)quinazoline-4,6-diamine](/img/structure/B12516108.png)
![N,N-Dimethyl-5-[2-(6-nitro-1,3-benzothiazol-2-yl)ethenyl]thiophen-2-amine](/img/structure/B12516121.png)
![6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12516122.png)

![3-[(Tert-butoxycarbonyl)amino]-4-(pyridin-3-yl)butanoic acid](/img/structure/B12516143.png)




![Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]-](/img/structure/B12516167.png)
